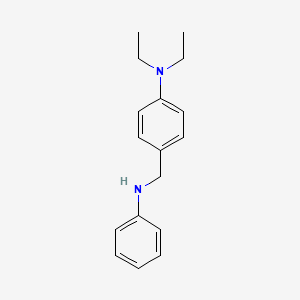
Diethyl-(4-phenylaminomethylphenyl)amine
説明
Diethyl-(4-phenylaminomethylphenyl)amine is an organic compound that belongs to the class of amines It is characterized by the presence of a diethylamine group attached to a phenyl ring, which is further substituted with a phenylaminomethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl-(4-phenylaminomethylphenyl)amine typically involves the reaction of diethylamine with a suitable precursor, such as a benzyl halide or a benzyl alcohol derivative. One common method involves the nucleophilic substitution of a benzyl halide with diethylamine under basic conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts may also be employed to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
Diethyl-(4-phenylaminomethylphenyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen
生物活性
Diethyl-(4-phenylaminomethylphenyl)amine, a compound with significant potential in various biological applications, has been the subject of numerous studies focusing on its pharmacological properties and mechanisms of action. This article delves into the biological activity of this compound, presenting findings from recent research, case studies, and relevant data.
Chemical Structure and Properties
This compound is characterized by its amine functional group and phenyl rings, which contribute to its reactivity and biological interactions. The presence of the diethylamino group enhances its lipophilicity, potentially improving its ability to cross biological membranes.
The biological activity of this compound can be attributed to its interaction with various molecular targets within the body. Research indicates that compounds with similar structures often modulate signaling pathways involved in inflammation and cellular proliferation. Specifically, studies have shown that derivatives with amino substitutions exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and IL-8 through the suppression of MAPK signaling pathways .
Pharmacological Properties
-
Anti-inflammatory Activity :
- Several studies have demonstrated that this compound exhibits significant anti-inflammatory effects. For instance, a series of related compounds showed varying degrees of inhibition against LPS-induced cytokine production in human bronchial epithelial cells. The lead compound in these studies achieved inhibition rates of 62–77% for IL-6 and 65–87% for IL-8 at a concentration of 5 μM .
- Antimicrobial Activity :
- Potential Neuropharmacological Effects :
Case Study 1: Anti-inflammatory Effects in Animal Models
A study investigated the anti-inflammatory effects of this compound in a rat model induced by LPS. The compound was administered at various dosages, revealing a dose-dependent reduction in inflammatory markers. Histological analysis showed reduced edema and leukocyte infiltration in treated groups compared to controls.
Case Study 2: In Vitro Cytotoxicity Assessment
In vitro cytotoxicity assays were conducted using human cell lines to evaluate the safety profile of this compound. MTT assays indicated that at concentrations below 10 μM, the compound exhibited minimal cytotoxic effects, suggesting a favorable therapeutic index for further development.
Data Summary
特性
IUPAC Name |
4-(anilinomethyl)-N,N-diethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2/c1-3-19(4-2)17-12-10-15(11-13-17)14-18-16-8-6-5-7-9-16/h5-13,18H,3-4,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLZOVHHVORYMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















